Pentadecyl acetate

Overview

Description

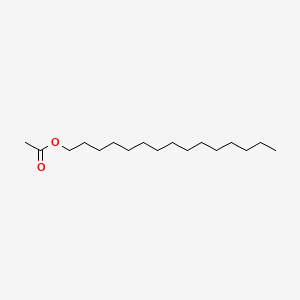

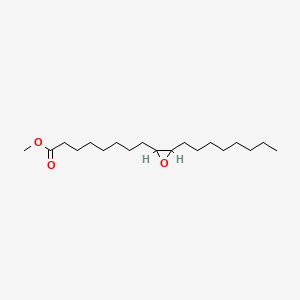

Pentadecyl acetate is a long-chain fatty acid ester derived from pentadecanoic acid . It is a colorless liquid that is insoluble in water but dissolves readily in various organic solvents . It is used as a biochemical reagent and finds widespread applications in both scientific research and industrial sectors .

Synthesis Analysis

The synthesis of Pentadecyl acetate can be achieved through simple chemical transformations . It is based on 3-pentadecyl phenol, which is obtainable from a renewable resource, cardanol . The phenol is first converted to the acrylate, which is then sulfonated in a second step .Molecular Structure Analysis

The molecular formula of Pentadecyl acetate is C17H34O2 . It has a molecular weight of 270.45 .Physical And Chemical Properties Analysis

Pentadecyl acetate is a liquid at room temperature . It is insoluble in water but soluble in various organic solvents . The molecular weight of Pentadecyl acetate is 270.45 .Scientific Research Applications

Synthesis of Diverse Chemicals

Pentadecyl acetate is used in the synthesis of a wide range of chemicals. Its structure allows it to react with various other compounds, leading to the formation of new substances .

Additive in Lubricants

Due to its chemical properties, Pentadecyl acetate is often used as an additive in lubricants. It helps to reduce friction and wear, thereby enhancing the performance and lifespan of machinery .

Production of Surfactants and Detergents

Pentadecyl acetate serves as a vital starting material for the production of surfactants and detergents. These substances are widely used in cleaning products, personal care items, and industrial processes .

Capillary Gas Chromatography

Pentadecyl acetate is used in capillary gas chromatography, a technique used for separating and analyzing compounds. It’s often used as a standard or reference compound in these analyses .

Pheromone Research

In the field of entomology, Pentadecyl acetate has been identified as a component of the sex pheromones of certain moth species. For example, it’s one of the two EAD-active compounds detected in the pheromone gland extract of female pear fruit moths .

Biochemical Research

Pentadecyl acetate is used in various biochemical research applications. Its properties make it useful in studies of lipid metabolism, enzymatic reactions, and other biochemical processes .

Safety And Hazards

properties

IUPAC Name |

pentadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAIZLQILBFRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334842 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecyl acetate | |

CAS RN |

629-58-3 | |

| Record name | Pentadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of pentadecyl acetate?

A1: Pentadecyl acetate acts as a key component of the aggregation pheromone in Drosophila busckii [, ]. This means that it plays a crucial role in mediating the attraction of both male and female flies, influencing their aggregation behavior.

Q2: How does the stereochemistry of pentadecyl acetate affect its biological activity?

A2: Research shows that Drosophila busckii are highly selective towards the (S)-enantiomer of 2-pentadecyl acetate []. While the flies respond to the racemic mixture, they show no attraction towards the pure (R)-enantiomer, highlighting the importance of stereochemistry in pheromone recognition.

Q3: How is pentadecyl acetate involved in the mating behavior of Drosophila busckii?

A3: Pentadecyl acetate is found in the ejaculatory bulb of mature male D. busckii and is transferred to the female cuticle during mating []. Interestingly, the female then releases about one-third of this pheromone into the environment shortly after mating, likely contributing to the attraction of other flies and influencing overall population dynamics.

Q4: Beyond Drosophila, what other insect species are known to respond to pentadecyl acetate?

A4: Pentadecyl acetate, particularly the (2S,3S,7S)-3,7-dimethyl-2-pentadecyl acetate isomer, also serves as the sex pheromone for the pine sawfly, Neodiprion sertifer [, , ]. This pheromone is used in traps to monitor and predict sawfly population densities and potential defoliation risks in pine forests.

Q5: What are the implications of pentadecyl acetate's long half-life in the environment?

A5: The persistence of pentadecyl acetate raises questions about its potential environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and develop strategies to mitigate any negative impacts on non-target organisms or ecosystems. This information is crucial for responsible use and management of this compound, particularly in forestry and agricultural settings.

Q6: How is pentadecyl acetate studied in the laboratory?

A8: Researchers utilize techniques like wind-tunnel olfactometers to study the behavioral responses of insects to pentadecyl acetate []. This controlled environment allows for precise manipulation of pheromone concentrations and observation of insect behavior. Additionally, analytical methods such as gas chromatography are employed to identify, quantify, and monitor pentadecyl acetate in biological samples and environmental matrices [].

Q7: Can pentadecyl acetate interact with other compounds in mixed monolayers?

A9: Research indicates that pentadecyl acetate can form mixed monolayers with other long-chain fatty acids and esters, such as pentadecanoic acid []. The characteristics of these mixed monolayers, including surface pressure and thermodynamic properties, depend on the specific molecular structures and compositions of the interacting compounds. This knowledge is valuable for understanding the behavior of pentadecyl acetate in complex systems and its potential applications in areas like material science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)

![[[1-[(4-Fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1201484.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)